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Compound of Interest

3-Amino-6-bromopyrazine-2-
Compound Name: )
carboxamide

Cat. No.: B173501

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxamide: Properties,
Synthesis, and Reactivity

Introduction

3-Amino-6-bromopyrazine-2-carboxamide is a highly functionalized heterocyclic compound
of significant interest to the scientific community, particularly those in pharmaceutical and
agrochemical research. Its rigid pyrazine scaffold, adorned with a strategic bromine atom and
two modifiable nitrogen-containing functional groups, makes it a versatile building block for the
synthesis of complex molecular architectures. This guide, intended for researchers, chemists,
and drug development professionals, provides a comprehensive overview of its chemical
properties, a robust synthetic protocol, and an exploration of its reactivity, underscoring its utility
as a key synthetic intermediate. The presence of the bromine atom serves as a convenient
handle for cross-coupling reactions, while the amino and carboxamide moieties offer sites for
further derivatization, enabling the exploration of vast chemical space in the pursuit of novel
bioactive molecules.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to
its application in research and development. This section details the key characteristics of 3-
Amino-6-bromopyrazine-2-carboxamide.
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Chemical Identity
Identifier Value Reference
CAS Number 17890-77-6 [3]
Molecular Formula CsHsBrN4O [3]
Molecular Weight 217.03 g/mol [3]
3-amino-6-bromopyrazine-2-
IUPAC Name

carboxamide

C1=C(N=C(C(=N1)N)C(=O)N)
Br

Canonical SMILES
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Property Description Reference
Typically a yellow to brown

Appearance _ [4]
solid powder.

Not definitively reported in
surveyed literature. The
Melting Point precursor, methyl 3-amino-6- [5]
bromopyrazine-2-carboxylate,
melts at 172-177 °C.

While quantitative data is
scarce, based on its polar
functional groups, it is
- expected to be soluble in polar
Solubility aprotic solvents like DMSO
and DMF and sparingly soluble
in water and nonpolar organic

solvents.

Store at room temperature in a
Storage _ [3]
dry, well-ventilated area.

Spectroscopic Data (Predicted and Inferred)

No experimentally derived spectra for 3-Amino-6-bromopyrazine-2-carboxamide were found
in the reviewed literature. The following data is predicted based on the analysis of its direct
precursor and structurally similar compounds.[1][6]

1H NMR (400 MHz, DMSO-ds): The spectrum is predicted to show three main signals. The lone
aromatic proton on the pyrazine ring is expected to appear as a singlet downfield. The protons
of the primary amine and primary carboxamide will each present as broad singlets.
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Chemical Shift (5,
ppm)

Multiplicity

Assignment

Rationale

Singlet

H-5 (Pyrazine)

Based on the H-5
proton signal at 8.42
ppm in the methyl

ester precursor.[1]

Broad Singlet -CONH:

Carboxamide protons
in related structures

appear in this region.

[6]

Broad Singlet -NH:z

The C3-amino protons
in the methyl ester
precursor appear at
7.55 ppm.[1]

13C NMR (100 MHz, DMSO-ds): The predicted spectrum would display five distinct signals
corresponding to the five carbon atoms in the molecule.

Chemical Shift (6, ppm)

Assignment

Rationale

Typical chemical shift for a

~166 C=0 (Carboxamide) primary carboxamide carbon.

[7]

Carbon atom attached to the
~155 C-3 (C-NH2) _

amino group.

Carbon atom attached to the
~147 C-2 (C-CONH?) )

carboxamide group.

The only carbon atom bearing
~135 C-5(C-H)

a proton.

Carbon atom attached to the
~125 C-6 (C-Br) bromine, shifted upfield

relative to C-H.
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Mass Spectrometry (MS): The expected mass spectrum would show a characteristic isotopic
pattern for a monobrominated compound.

Mode Expected [M+H]* (m/z) Rationale

Calculated for CsHeBrN4O*,
ESI+ 217.97 /1 219.97 showing the characteristic ~1:1

ratio for 7°Br and 8!Br isotopes.

Synthesis and Purification

The most direct and efficient synthesis of 3-Amino-6-bromopyrazine-2-carboxamide involves
the ammonolysis of its corresponding methyl ester, methyl 3-amino-6-bromopyrazine-2-
carboxylate. This precursor is readily accessible via electrophilic bromination of methyl 3-
aminopyrazine-2-carboxylate.

Retrosynthetic Analysis

The synthesis can be visualized as a two-step process starting from a commercially available
pyrazine derivative.

3-Amino-6-bromopyrazine-2-carboxamide

Ammonolysis

G/Iethyl 3—amino—6—bromopyrazine—2-carboxylat9

lectrophilic Bromination (NBS)

G/Iethyl 3-aminopyrazine—2—carboxylat9

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 3-Amino-6-bromopyrazine-2-carboxamide.
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Recommended Synthetic Protocol

This protocol is divided into two stages: the synthesis of the intermediate ester and its

subsequent conversion to the target carboxamide.

Stage 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate[1]

Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-
aminopyrazine-2-carboxylate (1.0 eq) and acetonitrile (approx. 1.2 mL per mmol of starting
material).

Bromination: Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred suspension
at room temperature.

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress can
be monitored by TLC or LC-MS.

Workup: Upon completion, a precipitate will have formed. Collect the solid product by
vacuum filtration.

Purification: Wash the filter cake with cold acetonitrile and dry under vacuum to afford the
desired methyl 3-amino-6-bromopyrazine-2-carboxylate as a yellow solid. This intermediate
is often of sufficient purity for the next step.

Stage 2: Synthesis of 3-Amino-6-bromopyrazine-2-carboxamide[6]

Reagents & Setup: Suspend the methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq)
from Stage 1 in a saturated solution of ammonia in methanol (7N NHs in MeOH) in a sealed
pressure vessel.

Reaction: Stir the mixture at room temperature for 24-48 hours. The conversion of the ester
to the amide can be monitored by TLC or LC-MS.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the solvent and excess ammonia.

Purification: The resulting solid residue can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product,
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3-Amino-6-bromopyrazine-2-carboxamide.

Chemical Reactivity and Derivatization

The synthetic utility of 3-Amino-6-bromopyrazine-2-carboxamide stems from the distinct

reactivity of its functional groups. The electron-deficient nature of the pyrazine ring significantly

influences the behavior of its substituents.

Reactions at the C6-Bromine Position

The bromine atom at the C6 position is the most versatile handle for molecular elaboration. It is

activated towards palladium-catalyzed cross-coupling reactions due to its position ortho to a

ring nitrogen, which facilitates the oxidative addition step in the catalytic cycle.[8]

Suzuki-Miyaura Coupling: This is the most common reaction employed to form a new
carbon-carbon bond at this position. Reacting 3-Amino-6-bromopyrazine-2-carboxamide
with various aryl or heteroaryl boronic acids (or their esters) under standard Suzuki
conditions (e.g., Pd(PPhs)4, a base such as NazCOs or K2COs, and a solvent system like
dioxane/water) can generate a diverse library of 6-aryl-3-aminopyrazine-2-carboxamides.[9]
[10] This is a cornerstone strategy in the synthesis of kinase inhibitors.[9]

Other Cross-Couplings: The C-Br bond is also amenable to other palladium-catalyzed
reactions, including Buchwald-Hartwig amination (to install new amine functionalities),
Sonogashira coupling (to introduce alkynes), and Stille coupling.

Reactivity of the Nitrogen Functional Groups

C3-Amino Group: A critical insight for synthetic planning is the significantly reduced
nucleophilicity of the C3-amino group.[6] The combined electron-withdrawing effects of the
two ring nitrogens and the adjacent carboxamide group deactivate this amine, making
reactions like acylation or alkylation challenging under standard conditions. More forcing
conditions or highly reactive electrophiles may be required for derivatization at this site.

C2-Carboxamide Group: The primary carboxamide is relatively robust. It can be hydrolyzed
to the corresponding carboxylic acid under strong acidic or basic conditions, but it is stable to
most other synthetic transformations, including palladium-catalyzed coupling. Its primary role
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is often as a key hydrogen bond donor and acceptor for mediating interactions with biological
targets.[6]

Caption: Key reactivity sites and common derivatization pathways.

Applications in Research and Development

The structural motifs accessible from 3-Amino-6-bromopyrazine-2-carboxamide are
prevalent in modern drug discovery and agrochemical science.

o Pharmaceutical Intermediate: This compound is a validated building block for potent and
selective kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor
(FGFR) family, which are implicated in various cancers.[9] The 3-aminopyrazine core acts as
a hinge-binding motif, while the C6 position is explored for substituents that confer potency
and selectivity. It also serves as an intermediate for developing anti-inflammatory and other
therapeutic agents.[2]

o Agrochemical Synthesis: In agricultural chemistry, the pyrazine core is a known toxophore.
This compound is used to synthesize novel pesticides and herbicides, where the bromine
atom's presence can enhance stability and efficacy.[11]

Safety and Handling

As a laboratory chemical, 3-Amino-6-bromopyrazine-2-carboxamide should be handled with
appropriate care. A specific Safety Data Sheet (SDS) is not widely available; therefore,
precautions should be based on data for structurally related compounds.

o Hazard Identification: The precursor, methyl 3-amino-6-bromopyrazine-2-carboxylate, is
classified as a skin sensitizer (H317).[5] The related 3-amino-6-bromopyrazine-2-carboxylic
acid is classified as causing serious eye damage.[4] It is prudent to assume the title
compound may be a skin, eye, and respiratory irritant.

e Recommended Handling:

o Work in a well-ventilated fume hood.
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o Wear standard personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

o Avoid inhalation of dust and direct contact with skin and eyes.

o In case of contact, rinse the affected area thoroughly with water. Seek medical attention if
irritation persists.

(¢]

Dispose of waste according to local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b173501?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1462247.htm
https://www.chemimpex.com/products/18860
https://vibrantpharma.com/product/3-amino-6-bromopyrazine-2-carboxamide/
https://www.sigmaaldrich.com/CA/en/product/synthonixcorporation/sy3h3d67572c?context=bbe
https://www.sigmaaldrich.com/DE/de/product/aldrich/737313
https://www.mdpi.com/2218-273X/12/11/1561
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479349/
https://pdf.benchchem.com/21/A_Comparative_Guide_to_the_Reactivity_of_6_Bromopyridin_3_amine_and_5_amino_2_bromopyridine.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571013/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://midyear.aza.org/CFIDE/scripts/ajax/FCKeditor/editor/filemanager/browser/default/browser.html?Type=File&GetFoldersAndFiles=A09A3E244D&id=1115111290&CONNECTOR=%2F%5C%2Fwr9.me%2Ft%2F
https://www.benchchem.com/product/b173501#3-amino-6-bromopyrazine-2-carboxamide-chemical-properties
https://www.benchchem.com/product/b173501#3-amino-6-bromopyrazine-2-carboxamide-chemical-properties
https://www.benchchem.com/product/b173501#3-amino-6-bromopyrazine-2-carboxamide-chemical-properties
https://www.benchchem.com/product/b173501#3-amino-6-bromopyrazine-2-carboxamide-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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